2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2-methylpropyl)piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-13(2)9-20-7-5-14(6-8-20)10-21-16(23)4-3-15(19-21)22-12-17-11-18-22/h3-4,11-14H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFYDKZMWJPIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules documented in pharmacological and agrochemical literature. Below is a detailed analysis:
Thieno[3,2-d]pyrimidine Derivatives
The European patent EP 2 402 347 A1 describes 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH⁺: 494.19), a thienopyrimidine analog. Key differences include:
- Substituents: A methanesulfonyl-piperazine group enhances solubility, while a morpholino ring may influence pharmacokinetic stability.
- Bioactivity: Thienopyrimidines are often kinase inhibitors, suggesting divergent therapeutic applications compared to the triazole-dihydropyridazinone hybrid.
Pyrazine-Substituted Analogs
A closely related compound, 2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one (CAS: 2195940-75-9; Molecular Weight: 352.39 g/mol), shares the same dihydropyridazinone-triazole core but substitutes the 2-methylpropyl group with a 6-methylpyrazin-2-yl moiety.
- Impact of Pyrazine : The pyrazine ring introduces additional hydrogen-bonding sites, which may enhance target affinity in enzyme inhibition assays.
- Cost and Availability : Priced at $8–$11 per gram, this analog’s commercial availability suggests scalability for preclinical studies.
Triazolo[4,3-a]pyridinone Impurities
Pharmaceutical impurities such as 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (CAS: 62337-66-0) and its derivatives are structurally distinct but share the 1,2,4-triazole motif.
- Functional Divergence: The triazolo-pyridinone core lacks the dihydropyridazinone ring, reducing conformational flexibility.
- Regulatory Significance : These impurities highlight synthetic challenges in triazole-containing pharmaceuticals, emphasizing the need for rigorous purification protocols.
Agrochemical Triazole Derivatives
Epoxiconazole (BAS 480 F; CAS: 133855-98-8), a fungicide, incorporates a 1,2,4-triazole group linked to an oxirane ring.
- Structural Contrast: The oxirane and chlorophenyl/fluorophenyl substituents in epoxiconazole confer antifungal activity via sterol biosynthesis inhibition, a mechanism less likely in the dihydropyridazinone-based compound.
- Toxicity Considerations : Agrochemical triazoles often exhibit higher ecotoxicity, underscoring the pharmacological safety advantages of the target compound.
Tabulated Comparative Analysis
Research Implications
The dihydropyridazinone-triazole scaffold demonstrates versatility, with substituent modifications tailoring bioactivity across therapeutic and agrochemical domains. Compared to thienopyrimidines, the target compound’s reduced molecular weight may improve bioavailability, while its piperidine linker offers synthetic modularity. However, the absence of agrochemical substituents (e.g., chlorophenyl groups) likely limits antifungal potency relative to epoxiconazole. Further studies should explore SAR (structure-activity relationships) to optimize selectivity and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
